Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C11H23N3O4S and a molecular weight of 293.38 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a sulfamoylethyl group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
The compound likely interacts with its targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, leading to changes in the target’s function .
Biochemical Pathways
It’s plausible that the compound could influence multiple pathways, given the diverse biological activities of similar compounds .
Result of Action
Similar compounds have been reported to exhibit antimicrobial activities .
Action Environment
The action, efficacy, and stability of Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and sulfamoylethyl reagents. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. It may serve as a lead compound for the development of new therapeutic agents targeting various diseases .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
- Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
- 1-Boc-piperazine
Comparison: Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate is unique due to the presence of the sulfamoylethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O4S/c1-11(2,3)18-10(15)14-6-4-13(5-7-14)8-9-19(12,16)17/h4-9H2,1-3H3,(H2,12,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBKYAZVWTXCMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354952-77-4 | |
Record name | tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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